6-Chloro-9-ethyl-8-iodo-9H-purine
説明
Structural Significance of Purine (B94841) Scaffolds in Biological Processes
The purine scaffold is a fundamental heterocyclic aromatic organic compound, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This core structure is of immense biological importance as it forms the basis for two of the four nucleobases in nucleic acids: adenine (B156593) and guanine. researchgate.netnih.gov These purine bases are essential building blocks of DNA and RNA, participating in the hydrogen bonding that holds the double helix together and playing a central role in the storage and transmission of genetic information. stackexchange.com
Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), a purine nucleotide, is the primary energy currency of the cell, driving countless biochemical reactions. Other purine derivatives, like guanosine (B1672433) triphosphate (GTP), are crucial in signal transduction pathways. mdpi.com The ubiquitous nature and critical functions of purine-containing molecules in all living organisms underscore the significance of the purine scaffold. stackexchange.commdpi.com This inherent biological relevance makes the purine scaffold a privileged structure in medicinal chemistry, as molecules that mimic or interact with natural purines can modulate a wide array of physiological and pathological processes. nih.govbohrium.com
Overview of Halogenated Purine Analogues in Drug Discovery and Development
Purine analogues are synthetic compounds that mimic the structure of natural purines and can act as antimetabolites, interfering with the synthesis of nucleic acids. wikipedia.orgnih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the purine scaffold is a common and effective strategy in medicinal chemistry to create analogues with enhanced therapeutic properties. acs.org
Halogenation can profoundly influence a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution. These modifications can lead to:
Enhanced Binding Affinity: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance the binding of a drug to its target protein.
Improved Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, increasing the drug's half-life in the body.
Modulated Activity: By altering the electronic nature of the purine ring, halogens can fine-tune the compound's interaction with specific enzymes or receptors, leading to desired therapeutic effects.
Consequently, halogenated purine analogues are a cornerstone in the development of treatments for a variety of diseases, particularly cancer. wikipedia.org Agents like Fludarabine and Cladribine are used in the treatment of leukemias and lymphomas. wikipedia.orgnih.gov These compounds function by inhibiting enzymes crucial for DNA replication, such as DNA polymerase and ribonucleotide reductase, thereby halting the proliferation of rapidly dividing cancer cells. nih.gov
Rationale for In-depth Academic Investigation of 6-Chloro-9-ethyl-8-iodo-9H-purine
The specific compound, this compound, is a tri-substituted purine derivative that holds particular interest for academic and industrial research as a versatile chemical intermediate. The rationale for its investigation is rooted in its unique structural features, which make it an ideal starting material for the synthesis of a diverse library of novel purine analogues for biological screening.
The key features of this compound are:
The 6-Chloro Position: The chlorine atom at the C6 position is a reactive site, susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, to create a wide range of 6-substituted purine derivatives. researchgate.nettsijournals.comtsijournals.com
The 8-Iodo Position: The iodine atom at the C8 position is also a handle for synthetic modification, primarily through cross-coupling reactions like the Suzuki or Sonogashira couplings. This enables the introduction of aryl, heteroaryl, or alkynyl groups, significantly increasing the structural diversity of the resulting compounds.
The 9-Ethyl Group: The ethyl group at the N9 position serves to block this site from further reaction and provides a degree of lipophilicity, which can influence the compound's solubility and cell permeability.
The combination of these three substituents on the purine core creates a powerful synthetic building block. Researchers can selectively and sequentially modify the C6 and C8 positions to generate a large number of unique molecules. This approach is central to modern drug discovery, where the goal is to synthesize and test many different compounds to identify those with the most promising therapeutic activity against a specific biological target, such as a protein kinase or a receptor. Therefore, the in-depth academic investigation of this compound is driven by its potential to accelerate the discovery of new and effective purine-based therapeutic agents.
Physicochemical Properties of this compound
Data sourced from ChemScene. chemscene.com
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-chloro-9-ethyl-8-iodopurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN4/c1-2-13-6-4(12-7(13)9)5(8)10-3-11-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPXKNHAQGMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Ethyl 8 Iodo 9h Purine
Precursor Synthesis and Strategic Purine (B94841) Nucleus Functionalization
The journey to 6-Chloro-9-ethyl-8-iodo-9H-purine begins with the synthesis and functionalization of key precursors. This process involves a carefully orchestrated sequence of reactions to introduce the desired substituents at specific positions on the purine ring system.
Synthesis of Key Halogenated Purine Intermediates (e.g., 6-chloropurine (B14466), 6-chloro-8-iodopurine)
The synthesis of halogenated purines is a fundamental step in the creation of more complex derivatives. 6-Chloropurine is a common starting material, often synthesized from hypoxanthine (B114508). patsnap.comgoogle.com One established method involves the treatment of hypoxanthine with phosphoryl chloride (POCl₃) in the presence of a tertiary amine catalyst like N,N-dimethylaniline. google.comgoogle.com Another approach utilizes bis(trichloromethyl)carbonate as a chlorinating agent. patsnap.com
The introduction of an iodine atom at the C8 position can be achieved through various strategies. While direct iodination can be challenging, a common route involves the initial synthesis of a C8-substituted precursor that can be subsequently converted to the iodo derivative. For instance, 6-chloropyrimidine-4,5-diamine (B126448) can be condensed with different aldehydes to form 6-chloro-8-substituted-9H-purines. researchgate.netresearchgate.net Alternatively, a more direct approach for dihalogenation involves the synthesis of 6-chloro-2-iodopurine, which serves as a template for further functionalization. researchgate.netnih.govrsc.org
Table 1: Synthesis of Key Halogenated Purine Intermediates
| Starting Material | Reagents | Product | Key Features |
| Hypoxanthine | Phosphoryl chloride, N,N-dimethylaniline | 6-Chloropurine | Established and widely used method. google.comgoogle.com |
| Hypoxanthine | Bis(trichloromethyl)carbonate, organic amine catalyst | 6-Chloropurine | Alternative chlorination method. patsnap.com |
| 6-Chloropyrimidine-4,5-diamine | Aldehydes, cellulose (B213188) sulfuric acid | 6-Chloro-8-substituted-9H-purines | One-pot condensation for C8-functionalization. researchgate.netresearchgate.net |
| Hypoxanthine | Multi-step synthesis involving lithiation | 6-Chloro-2-iodopurine | Provides a dihalogenated template for further reactions. researchgate.netnih.govrsc.org |
Regioselective Alkylation at the N9-Position: Elaboration to 9-Ethylpurine Scaffolds
The alkylation of purines is a critical transformation, but it often presents a challenge in controlling the regioselectivity between the N7 and N9 positions. acs.orgnih.govub.edu For the synthesis of this compound, achieving selective ethylation at the N9 position is paramount.
Several methodologies have been developed to achieve N9-alkylation of purines. Traditional methods often involve the reaction of a purine with an alkyl halide in the presence of a base. researchgate.net However, these conditions can lead to mixtures of N7 and N9 isomers. researchgate.net More modern and selective approaches have since been developed.
One efficient method utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate the N9-alkylation of purines. nih.gov This approach offers rapid reaction times and high yields and selectivity. nih.gov Another strategy involves light-promoted, metal-free radical relay pathways to achieve regioselective N9-alkylation. rhhz.net Microwave-assisted synthesis has also been shown to improve regioselectivity and reduce reaction times for N9-alkylation. ub.edu
In a specific example, the treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylated product. acs.orgnih.gov
The preferential formation of the N9-alkylated product is often desired and is generally the thermodynamically more stable isomer. nih.govacs.org Several factors influence the N9 versus N7 regioselectivity, including the nature of the purine substrate, the alkylating agent, the base, and the solvent.
One strategy to enhance N9 selectivity is to use sterically bulky substituents on the purine ring that can shield the N7 position from the alkylating agent. acs.orgnih.gov For example, a coplanar 6-(azolyl)purine derivative can effectively block the N7 position, leading to exclusive N9-alkylation. acs.orgnih.gov The choice of base and solvent is also crucial. The use of tetrabutylammonium hydroxide (B78521) as a base has been shown to give excellent results for N9-regioselective alkylation. ub.edu
Furthermore, reaction conditions can be tuned to favor one isomer over the other. Kinetically controlled conditions, often at lower temperatures, may favor the N7 isomer, while thermodynamically controlled conditions at higher temperatures typically yield the N9 isomer as the major product. nih.govacs.org In some cases, heating a mixture of N7 and N9 isomers can lead to the conversion of the N7-alkylated product to the more stable N9-alkylated isomer. mdpi.com
Table 2: Methodologies for N9-Ethylation of Purines
| Method | Reagents | Key Features |
| TBAF-assisted Alkylation | Tetrabutylammonium fluoride, Ethyl halide | Rapid, high yield, and high selectivity for N9. nih.gov |
| Light-promoted Radical Relay | CF₃ radical initiator, Ethyl ether | Metal-free, visible light or sunlight promoted, excellent regioselectivity. rhhz.net |
| Microwave-assisted Synthesis | Base (e.g., (Bu)₄NOH), Ethyl halide | Reduced reaction times and improved regioselectivity. ub.edu |
| Steric Shielding | Bulky 6-substituent, NaH, Ethyl iodide | Exclusive N9-alkylation by blocking the N7 position. acs.orgnih.gov |
Introduction of the Iodo Moiety at the C8-Position: Advanced Iodination Strategies
The final key functionalization in the synthesis of this compound is the introduction of the iodine atom at the C8 position. The C8-hydrogen of the purine ring is relatively acidic and can be deprotonated with a strong base, allowing for subsequent electrophilic trapping. mdpi.comresearchgate.net
A powerful strategy for the C8-iodination of purines involves a lithiation-mediated approach. This method relies on the deprotonation of the C8-position with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching the resulting organolithium species with an iodine source, typically molecular iodine (I₂). mdpi.com
For instance, the C8-position of N9-protected purines can be selectively deprotonated using sterically hindered TMP-bases. mdpi.com The subsequent addition of iodine leads to the formation of the corresponding C8-iodo derivative in good to excellent yields. mdpi.com This approach has been successfully applied to the synthesis of various C8-functionalized purines. researchgate.netnih.govrsc.orgmdpi.com
It is important to note that the choice of base and reaction conditions is critical to achieve regioselective C8-lithiation without affecting other positions on the purine ring. researchgate.netnih.govrsc.org
Direct Halogenation Techniques at C8
The introduction of a halogen atom at the C8 position of the purine ring is a critical step in the synthesis of many functionalized purine derivatives. Direct C-H activation and subsequent halogenation at this position can be challenging due to the electronic nature of the purine ring system. However, various methods have been developed to achieve this transformation.
One common approach involves the use of a strong base to deprotonate the C8 position, followed by quenching with an electrophilic halogen source. For instance, lithiation of a protected 6-chloropurine derivative using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can generate a C8-lithiated intermediate, which can then be reacted with iodine to yield the 8-iodo derivative. researchgate.net Another strategy employs organometallic intermediates. For example, purine derivatives can be metalated at the C8 position using TMP-bases (containing zinc or magnesium), and the resulting organometallic species can be trapped with iodine to afford the C8-iodinated product. nih.gov Specifically, the use of TMPZnCl·LiCl for zincation followed by the addition of iodine has been shown to be effective. nih.gov
Comprehensive Synthesis of this compound
The synthesis of this compound can be approached through various synthetic routes, often involving a multi-step sequence to introduce the desired substituents at the N9, C6, and C8 positions.
Sequential and Convergent Synthetic Route Development
A plausible sequential route to this compound would likely begin with a commercially available purine starting material, such as 6-chloropurine. The first step would involve the alkylation of the N9 position with an ethyl group, typically using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. Following the N9-ethylation, the subsequent step would be the introduction of the iodine atom at the C8 position using one of the direct halogenation techniques described previously.
Convergent synthetic strategies, on the other hand, might involve the preparation of a pre-functionalized pyrimidine (B1678525) intermediate that already contains the ethyl group at the future N9 position. This pyrimidine would then be cyclized to form the purine ring system, with the chloro and iodo groups introduced either before or after the cyclization. For example, a 4,5-diaminopyrimidine (B145471) derivative could be condensed with a suitable reagent to form the imidazole (B134444) portion of the purine ring, with the C8-iodo substituent being introduced during this cyclization or in a subsequent step.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time for each synthetic step. For the N9-alkylation, the selection of a suitable base and solvent system is critical to ensure regioselectivity and prevent side reactions. In the case of direct C8-iodination, the stoichiometry of the base and the iodine source, as well as the reaction temperature, must be carefully controlled to avoid over-halogenation or decomposition of the starting material. Purification techniques such as column chromatography and recrystallization are typically employed to isolate the final product in high purity. researchgate.net
Advanced Chemical Derivatization and Modifications of this compound
The presence of three distinct reactive sites—the chloro group at C6, the iodo group at C8, and the potential for reactions at the C2 position—makes this compound a versatile scaffold for further chemical modifications.
Palladium-Catalyzed Cross-Coupling Reactions at C2, C6, and C8 (e.g., Sonogashira, Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the different halogenated positions on the purine ring towards these reactions can often be controlled by the choice of catalyst and reaction conditions.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For di- or tri-halogenated purines, the regioselectivity of the Sonogashira coupling can be influenced by the nature of the palladium catalyst's ligands. researchgate.netbohrium.comrsc.orgelsevierpure.com For instance, in a 6-chloro-2,8-diiodopurine system, certain palladium catalysts with monodentate phosphine (B1218219) ligands favor reaction at the C2 position, while others with bidentate ligands can direct the coupling to the C8 position. bohrium.comrsc.orgelsevierpure.com This allows for the selective introduction of alkynyl groups at different positions of the purine core.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org This reaction is widely used to form biaryl linkages and introduce various aryl and vinyl groups onto the purine ring. nih.govnih.govresearchgate.net The reactivity order for dihalogenated purines in Suzuki coupling is generally C6 > C2 > C8, allowing for selective functionalization. For example, reacting a 2,6-dichloropurine (B15474) with one equivalent of a boronic acid typically results in substitution at the C6 position. researchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. While less commonly cited for this specific purine in the initial search, it represents another viable method for creating carbon-carbon bonds at the halogenated positions.
The ability to selectively perform these cross-coupling reactions at the C2, C6, and C8 positions of a purine scaffold like this compound provides a versatile platform for creating diverse libraries of compounds.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Purines
| Coupling Reaction | Reactants | Catalyst System | Typical Position of Reactivity on Purine Ring |
| Sonogashira | Terminal Alkyne, Halopurine | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, Base | C2, C6, or C8 (regioselectivity can be catalyst-controlled) researchgate.netbohrium.comrsc.orgelsevierpure.com |
| Suzuki | Organoboron Reagent, Halopurine | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C6 > C2 > C8 researchgate.net |
| Negishi | Organozinc Reagent, Halopurine | Pd or Ni catalyst | C2, C6, or C8 |
Nucleophilic Aromatic Substitution Reactions at the C6-Position
The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols. The reaction typically proceeds by treating the 6-chloropurine derivative with a suitable nucleophile, often in the presence of a base. This method is a cornerstone for the synthesis of many biologically active purine derivatives, such as those with amino groups at the C6 position, which are analogues of the natural purine base adenine (B156593).
For instance, reacting this compound with various primary or secondary amines would lead to the corresponding 6-amino-9-ethyl-8-iodo-9H-purine derivatives. Similarly, reaction with alkoxides or thiolates would yield the corresponding 6-alkoxy or 6-thioalkyl derivatives. The ease of this substitution makes the C6-chloro group a versatile handle for introducing molecular diversity.
Chemical Modifications at the N9-Ethyl Substituent
Detailed research findings specifically addressing the chemical modification of the N9-ethyl group of this compound are not extensively reported in the scientific literature. However, general principles of organic chemistry and knowledge of the reactivity of similar N-alkyl heterocyclic systems allow for the postulation of potential transformations.
Hypothetical and Related Reactions:
Oxidation: The ethyl group, in principle, could be susceptible to oxidation to afford a hydroxyethyl (B10761427) or even a carbonyl derivative. The metabolic pathways of N-alkylated compounds, often involving cytochrome P450 enzymes, can lead to such hydroxylations as a first step in dealkylation. nih.govmdpi.comyoutube.comresearchgate.netresearchgate.net For instance, the metabolism of various drugs containing alkylamino moieties involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that can then break down. mdpi.com
Dealkylation: The removal of the ethyl group, or N-de-ethylation, represents a potential chemical modification. This process is a known metabolic pathway for many N-alkylated drugs, often catalyzed by enzymes like cytochrome P450. mdpi.comnih.govnih.gov In a laboratory setting, N-dealkylation of purines can be challenging without affecting other parts of the molecule.
Further Alkylation/Functionalization: While the initial searches did not provide specific examples for the N9-ethyl group of this purine, in other heterocyclic systems, N-alkyl groups can sometimes be further functionalized. However, the presence of the reactive chloro and iodo substituents on the purine ring would likely complicate such reactions, with nucleophilic substitution at C6 or coupling reactions at C8 being more favorable.
Data on N9-Ethyl Substituent Modification:
Due to the limited availability of specific research data on the chemical modification of the N9-ethyl group of this compound, a data table of detailed research findings cannot be generated at this time. The focus of synthetic efforts in the literature has predominantly been on the derivatization of the purine core.
Advanced Spectroscopic and Structural Characterization of 6 Chloro 9 Ethyl 8 Iodo 9h Purine
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Conformation Determination
There are no published single crystal X-ray diffraction studies for 6-Chloro-9-ethyl-8-iodo-9H-purine. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While detailed crystallographic data exists for other substituted purines, such as 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine and (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine , this information is specific to those molecules and cannot be used to describe this compound. nih.govnih.govresearchgate.net
Chromatographic Methodologies for Purity Assessment and Isomer Separation
Detailed chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specific to the analysis of this compound have not been described in the available literature. While vendors report purity levels, the specific methods (e.g., column type, mobile phase, flow rate, detection wavelength) used to obtain these values are not provided. chemscene.comsigmaaldrich.com Purification of similar compounds is often achieved by column chromatography on silica (B1680970) gel, but specific conditions for the title compound are not documented. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Essential Pharmacophoric Features for Target Engagement and Biological Activity
The core pharmacophore of 6-Chloro-9-ethyl-8-iodo-9H-purine consists of four key features: the central purine (B94841) scaffold, a chloro group at the C6 position, an iodo group at the C8 position, and an ethyl group at the N9 position.
Purine Scaffold: The planar, bicyclic purine ring system serves as the fundamental anchor for the molecule. researchgate.net It mimics endogenous purines like adenine (B156593) and guanine, allowing it to interact with a wide range of biological targets, including receptors, enzymes, and ion channels. nih.gov The arrangement of nitrogen atoms within the rings provides sites for hydrogen bonding.
N9-Ethyl Group: The ethyl substituent at the N9 position is crucial for orienting the molecule within a binding pocket and can contribute to hydrophobic interactions. The N9 position is a common point of substitution in purine derivatives, and the nature of the group at this position can significantly influence selectivity and potency. researchgate.netnih.gov For instance, crystal structure analysis of related compounds shows the N-alkyl chain is oriented out of the plane of the purine ring, influencing its spatial presentation. nih.gov
C6-Chloro Group: The chlorine atom at the C6 position is a key modulator of the compound's electronic properties and interaction potential. As an electron-withdrawing group, it influences the reactivity of the purine ring. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. The C6 position is a critical site for activity, and substitutions here are known to dramatically alter biological profiles. researchgate.netnih.gov
C8-Iodo Group: The large, polarizable iodine atom at the C8 position significantly impacts the steric and electronic profile of the molecule. It is a strong halogen bond donor and can form significant interactions within a receptor or enzyme active site, potentially enhancing binding affinity. nih.gov The presence of a bulky substituent at C8 is a common feature in many biologically active purine derivatives. researchgate.nettsijournals.comtsijournals.com
Systematic Study of Positional and Substituent Effects on Potency, Selectivity, and Efficacy (e.g., at C6, C8, N9)
Systematic modification of the substituents at the C6, C8, and N9 positions has been a key strategy in exploring the SAR of purine derivatives. Research into related compounds demonstrates clear trends in how changes to these positions affect biological outcomes.
C8 Position: The substituent at the C8 position is a major determinant of activity. Studies on series of 6-chloro-9H-purines show that introducing various substituted aromatic acids at the C8 position leads to compounds with significant antimicrobial and antioxidant activities. tsijournals.comtsijournals.com Replacing the iodo group with a trifluoromethyl (-CF₃) group, as in 6-Chloro-8-(trifluoromethyl)-9H-purine, can enhance lipophilicity and metabolic stability, often leading to potent enzyme inhibition. This highlights that both steric bulk and electronic properties at C8 are critical for modulating activity.
C6 Position: The C6 position is pivotal for potency and selectivity. While the target compound features a chloro group, other substitutions lead to varied activities. For example, replacing the chlorine with different substituted amines or mercaptans can generate compounds with antifungal properties. researchgate.net In some series of anticancer purine derivatives, an arylpiperazinyl system connected at position 6 was found to be highly beneficial for cytotoxic activity. nih.gov
N9 Position: The N9 substituent governs the compound's orientation and can fine-tune its binding affinity. While the ethyl group is common, other alkyl or cyclic groups have been explored. For example, replacing the ethyl with a larger cyclopentyl group has been utilized in the design of novel anticancer purine analogues. nih.gov An isopropyl group at N9 is also found in related active compounds. researchgate.net The size and nature of this group must be optimized for specific targets.
The following table summarizes the observed effects of substituent changes in related purine series.
| Position | Original Substituent (in this compound) | Alternative Substituent(s) | Observed Impact on Biological Activity |
| C8 | Iodo | Substituted Phenyls | Resulted in compounds with antimicrobial and antioxidant properties. tsijournals.comtsijournals.com |
| C8 | Iodo | Trifluoromethyl (-CF₃) | Can enhance lipophilicity, metabolic stability, and enzyme inhibition. |
| C6 | Chloro | Substituted Amines/Mercaptans | Can produce compounds with antifungal activity. researchgate.net |
| C6 | Chloro | Arylpiperazinyl | Found to be beneficial for cytotoxic activity in some anticancer series. nih.gov |
| N9 | Ethyl | Cyclopentyl | Used in the design of novel purine analogues with anticancer activity. nih.gov |
Impact of Halogen Substitution (Chloro, Iodo) on Receptor Binding, Enzyme Inhibition, and Molecular Interactions
The two halogen atoms, chlorine at C6 and iodine at C8, are not mere placeholders but active contributors to the molecule's biological profile. Their distinct properties allow for a range of interactions that govern binding and inhibition.
The iodine at C8 has a more pronounced steric and electronic impact. As a large and highly polarizable atom, it is an excellent halogen bond donor. Studies on other classes of molecules have shown that incorporating bulkier halogens like bromine or iodine can lead to a significant enhancement in receptor affinity. nih.gov This enhanced affinity is often attributed to the formation of strong halogen bonds or favorable van der Waals contacts that would not be possible with smaller halogens or hydrogen. In the context of enzyme inhibition, the C8-iodo group can act as a "deep pocket" anchor, occupying a hydrophobic sub-pocket within the active site and increasing the residence time and potency of the inhibitor.
Computational Approaches to SAR and Drug Design
Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds like this compound.
QSAR models are used to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. For a series of purine derivatives, a 3D-QSAR model could be developed to understand the structural requirements for activity.
In a typical 3D-QSAR study on related purine analogues, the steric and electrostatic fields around the molecules are calculated and mapped. nih.gov These maps can reveal which regions of the molecule are sensitive to modification. For instance, a model might show that bulky, electropositive substituents are favored at the C8 position, while smaller, electronegative groups are preferred at C6. Such models have demonstrated that for certain series of purine anticancer agents, steric properties contribute more significantly to cytotoxicity than electronic properties. nih.gov A QSAR model for this compound would likely highlight the importance of the steric bulk of the iodine atom and the electronegative nature of the chlorine atom for its predicted activity.
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand binds to the three-dimensional structure of a biological target, such as a receptor or enzyme. A docking simulation of this compound would place the molecule into the active site of a target protein and score the most likely binding poses.
These simulations could visualize the specific interactions that stabilize the complex. For example, a docking model might predict:
Halogen Bonding: The C8-iodo and C6-chloro groups forming directional halogen bonds with backbone carbonyl oxygens or specific amino acid side chains in the active site.
Hydrophobic Interactions: The N9-ethyl group fitting into a small hydrophobic pocket, contributing to binding affinity.
Pi-Stacking: The planar purine ring engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Molecular dynamics simulations could then be used to observe the stability of this predicted binding pose over time, providing further confidence in the interaction model. These computational approaches are invaluable for rationalizing observed SAR data and for designing new, more potent, and selective analogues. nih.gov
Molecular Mechanisms of Action and Target Engagement of 6 Chloro 9 Ethyl 8 Iodo 9h Purine
Definitive Identification of Specific Protein Targets and Ligand Binding Modes
Currently, there is no definitive scientific literature that identifies the specific protein targets of 6-Chloro-9-ethyl-8-iodo-9H-purine. Computational docking and experimental binding assays, which are crucial for elucidating such interactions, have not been reported for this compound. The structural motifs of this molecule, featuring a chlorine atom at the 6-position, an iodine atom at the 8-position, and an ethyl group at the 9-position, present a unique chemical entity for which target prediction remains a prospective endeavor.
For related purine (B94841) analogs, a diverse range of protein targets has been identified, including but not limited to protein kinases, polymerases, and metabolic enzymes. The nature and combination of substituents on the purine core are critical determinants of target specificity. Without dedicated research on this compound, any discussion of its potential binding partners would be purely speculative.
Detailed Elucidation of Downstream Signaling Pathways and Cellular Responses Induced by Compound Interaction
Given the absence of identified protein targets, the downstream signaling pathways and specific cellular responses modulated by this compound are also unknown. The following subsections outline the key areas where research would be necessary to understand its biological effects.
Inhibition of DNA Synthesis and Cell Proliferation Pathways
Many purine analogs exert their biological effects by interfering with nucleic acid metabolism. They can act as mimics of endogenous purines (adenine and guanine) and, upon intracellular phosphorylation, can be incorporated into DNA or RNA, leading to chain termination and inhibition of replication and transcription. Alternatively, they can inhibit key enzymes involved in the de novo synthesis of purine nucleotides. While it is plausible that this compound could function through similar mechanisms, experimental validation is required.
Mechanisms of Apoptosis Induction and Programmed Cell Death
A common outcome of the action of cytotoxic purine analogs is the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the disruption of mitochondrial function. Studies on other 6-chloropurine (B14466) derivatives have demonstrated the induction of apoptosis in cancer cells. However, the specific apoptotic pathways that might be activated by this compound have not been investigated.
Modulation of Endogenous Purine Metabolism and Homeostasis
The introduction of an exogenous purine analog can significantly perturb the delicate balance of endogenous purine metabolism. This can involve the inhibition of enzymes in the purine salvage pathway or feedback inhibition of de novo synthesis. The ethyl group at the N9 position and the halogen substitutions at C6 and C8 would likely influence its recognition and processing by the enzymes of purine metabolism, but the precise nature of this modulation is yet to be determined.
Characterization of Allosteric Modulation vs. Orthosteric Binding Mechanisms
The mode of binding to a protein target is a critical aspect of a compound's mechanism of action. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a distinct site on the protein, inducing a conformational change that alters the activity of the active site.
Without an identified protein target for this compound, it is impossible to characterize its binding mechanism as either orthosteric or allosteric. Determining this would require detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target, as well as kinetic assays to assess its mode of inhibition.
Therapeutic Potential and Translational Research Avenues for 6 Chloro 9 Ethyl 8 Iodo 9h Purine Derivatives
Prospects in Oncology: Development as Novel Chemotherapeutic or Targeted Agents
Purine (B94841) analogs have long been a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death. nih.govwikipedia.org Derivatives of 6-chloro-9-ethyl-8-iodo-9H-purine are being explored for their potential as novel anticancer agents, building upon the established success of other purine-based drugs. jyoungpharm.orgresearchgate.net
Research has shown that modifications to the purine core can lead to compounds with significant cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, the introduction of different substituents at the C2, C6, and C8 positions of the purine ring can modulate the compound's interaction with key cellular targets. nih.gov Some purine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.netnih.gov By inhibiting CDKs, these compounds can halt cancer cell proliferation and induce apoptosis (programmed cell death). nih.gov
The development of hybrid molecules, combining the purine scaffold with other pharmacologically active moieties, represents another promising strategy in targeted cancer therapy. nih.gov This approach aims to enhance the specificity and efficacy of the drug, potentially overcoming challenges such as drug resistance and off-target effects. nih.gov
Table 1: Examples of Purine Analogs and Their Roles in Oncology
| Compound | Mechanism of Action | Therapeutic Application | Reference |
|---|---|---|---|
| Mercaptopurine | Inhibits DNA synthesis | Leukemia | nih.gov |
| Cladribine | Induces apoptosis in lymphocytes | Hairy cell leukemia, lymphomas | nih.govnih.gov |
| Fludarabine | Inhibits DNA polymerase and other enzymes | Chronic lymphocytic leukemia | nih.govnih.gov |
| Clofarabine | Inhibits DNA synthesis and repair | Acute lymphoblastic leukemia | nih.gov |
| Nelarabine | Pro-drug that leads to apoptosis | T-cell acute lymphoblastic leukemia | nih.gov |
| 8-chloroadenosine | Inhibits RNA synthesis | Investigated in clinical trials | nih.gov |
Role in the Management of Inflammatory and Immune-Mediated Diseases
The immunomodulatory properties of purine analogs have been recognized for their therapeutic potential in a range of inflammatory and autoimmune diseases. nih.govnih.gov Agents like azathioprine, a pro-drug of mercaptopurine, are utilized as immunosuppressants to manage conditions such as Crohn's disease and prevent organ transplant rejection. wikipedia.orgnih.gov This is achieved by inhibiting the proliferation of lymphocytes, the key cells of the adaptive immune response. wikipedia.org
Derivatives of this compound could be designed to selectively target components of the immune system. For example, they could act as antagonists of adenosine (B11128) receptors, which are known to play a role in modulating inflammation. rsc.org The development of purine derivatives as multi-targeted agents that can interact with various receptor sites within the immune system is an active area of research. nih.gov By creating compounds with specific substitutions, it may be possible to fine-tune their activity to either suppress or enhance immune responses as needed for different pathological conditions.
Exploration in Neurodegenerative Disorders and Central Nervous System Applications
Purinergic signaling, which involves purine nucleosides and nucleotides like adenosine and ATP, plays a crucial role in the central nervous system (CNS). nih.gov These molecules act as neurotransmitters and neuromodulators, influencing processes such as neuroinflammation, neuronal survival, and synaptic plasticity. nih.govacs.org This has led to the exploration of purine derivatives for the treatment of neurodegenerative diseases and other CNS disorders. carewellpharma.in
The ability of purine analogs to cross the blood-brain barrier is a critical factor in their development for CNS applications. nih.gov Research into caffeine, a well-known methylxanthine (a type of purine derivative), has highlighted the potential of these compounds to have neuroprotective effects and to modulate CNS activity. acs.org Derivatives of this compound could be engineered to target specific adenosine or other purinergic receptors in the brain, offering a potential therapeutic avenue for conditions like Parkinson's disease or Alzheimer's disease. carewellpharma.in However, the potential for neurotoxicity with some purine analogs necessitates careful design and testing. taylorandfrancis.com
Utility as Chemical Biology Tools and Pharmacological Probes for Target Validation
Beyond their direct therapeutic applications, derivatives of this compound are valuable tools in chemical biology and pharmacology. The versatility of the purine scaffold allows for the synthesis of a wide range of structurally diverse compounds. mdpi.com These compounds can be used as pharmacological probes to investigate the function of specific enzymes and receptors. mdpi.comrsc.org
For example, by systematically modifying the substituents on the purine ring, researchers can create a library of compounds with varying affinities and selectivities for different biological targets. This allows for the elucidation of structure-activity relationships, providing insights into how these molecules interact with their targets at a molecular level. nih.gov Fluorescently tagged or radiolabeled purine derivatives can be used to visualize and track the localization and activity of their targets within cells and tissues. mdpi.com This is crucial for target validation, the process of confirming that a specific biological target is indeed involved in a disease process and is a suitable candidate for therapeutic intervention.
Challenges and Future Directions in Advancing Towards Clinical Translation
Despite the therapeutic promise of this compound derivatives, there are significant challenges to overcome in their journey towards clinical application. The "valley of death" in translational research, the gap between promising preclinical findings and successful clinical development, is a major hurdle. cytivalifesciences.comrarediseasemoonshot.eu
Key challenges include:
Drug Resistance: Cancer cells and pathogens can develop resistance to purine analogs through various mechanisms. nih.gov
Toxicity and Off-Target Effects: Lack of specificity can lead to adverse effects on healthy cells and tissues. nih.gov
Pharmacokinetic Properties: Poor bioavailability, rapid metabolism, and inefficient drug delivery can limit the effectiveness of these compounds. nih.govacs.org
Regulatory Hurdles: Navigating the complex regulatory approval process requires extensive data on safety, efficacy, and manufacturing. cytivalifesciences.com
Financial Constraints: The high cost of drug development is a significant barrier for many promising compounds. rarediseasemoonshot.eu
Future research will need to focus on several key areas to address these challenges. The structural optimization of purine derivatives to enhance their specificity and reduce toxicity is paramount. nih.gov The use of combination therapies, where purine analogs are used alongside other drugs, may help to overcome resistance and improve efficacy. nih.gov Advances in drug delivery systems, such as nanoparticle-based carriers, could improve the pharmacokinetic profiles of these compounds. acs.org Furthermore, a deeper understanding of the complex biology of the diseases being targeted will be crucial for the rational design of the next generation of purine-based therapies. rarediseasemoonshot.eu
Conclusions and Future Research Trajectories in 6 Chloro 9 Ethyl 8 Iodo 9h Purine Research
Synthesis of Key Findings and Scientific Contributions of 6-Chloro-9-ethyl-8-iodo-9H-purine Research
The primary scientific contribution of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Specifically, it is a documented precursor in the creation of purine (B94841) inhibitors of human phosphatidylinositol 3-kinase delta (PI3K-delta). lookchem.comgoogle.com The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. preprints.orgnhsjs.com
The synthesis of this compound is achieved through a targeted chemical process. The reaction involves the iodination of a purine precursor, as detailed in the table below, which is based on information from patent literature. lookchem.comgoogle.com
| Starting Material | Reagents | Product | Reaction Conditions |
|---|---|---|---|
| 6-chloro-9-ethyl-9H-purine | Lithium diisopropylamide (LDA), Iodine (I₂) | This compound | The reaction is carried out in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C under a nitrogen atmosphere. lookchem.com |
The resulting this compound serves as a versatile scaffold for further chemical modification, enabling the development of targeted inhibitors for PI3K-delta. lookchem.comgoogleapis.com
Identification of Unexplored Areas for Further Academic Inquiry and Development
Despite its utility as a synthetic intermediate, dedicated research into the intrinsic properties of this compound is notably absent from the current scientific literature. This lack of focused investigation presents several unexplored avenues for academic inquiry:
Intrinsic Biological Activity: The biological effects of this compound itself have not been reported. It is plausible that this compound may possess its own unique pharmacological profile, which could be investigated through a variety of in vitro and in vivo screening assays.
Alternative Synthetic Applications: The current known use of this compound is limited to the synthesis of PI3K-delta inhibitors. lookchem.com Research into its reactivity and potential as a precursor for other classes of compounds, such as those targeting other kinases or enzyme families, remains an open area for exploration.
Optimization of Synthesis: While a synthetic route exists, further research could focus on the development of more efficient, cost-effective, or environmentally friendly methods for its production. lookchem.com This could involve exploring alternative catalysts, solvent systems, or reaction conditions.
Integration of Multi-Omics Data and Systems Biology for Holistic Understanding of Compound Activity
Modern drug discovery and development heavily rely on a systems-level understanding of how compounds affect biological systems. researchgate.net The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the mechanisms of action and broader biological impacts of therapeutic agents. astrazeneca.com
While this compound is an intermediate, the final products derived from it are designed to modulate the PI3K pathway, a central node in cellular signaling. lookchem.compreprints.orgnhsjs.com Future research on these final products could greatly benefit from a multi-omics approach. Such studies could:
Elucidate Downstream Effects: By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers could gain a comprehensive view of the cellular response to the inhibition of PI3K-delta by the derivative compounds. nih.gov
Identify Biomarkers: Multi-omics data can help in the identification of biomarkers that predict patient response or resistance to the therapeutic agents developed from this purine intermediate. nhsjs.com
Uncover Off-Target Effects: A systems biology approach can reveal unintended interactions of the final compounds with other proteins and pathways, providing a more complete picture of their pharmacological profile. researchgate.net
The application of these advanced analytical techniques would not only enhance the understanding of the specific inhibitors derived from this compound but also contribute to the broader field of kinase inhibitor development.
Q & A
Q. What are the key structural features and physicochemical properties of 6-Chloro-9-ethyl-8-iodo-9H-purine?
Methodological Answer: The compound features a purine core substituted with chlorine (C6), iodine (C8), and an ethyl group (N9). Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClIN₄ | NIST |
| Molecular Weight | 296.51 g/mol | NIST |
| IUPAC Name | This compound | NIST |
| Lipophilicity (Predicted) | High (due to iodine and ethyl) | SAR Analysis |
Characterization involves mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions .
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves sequential halogenation and alkylation of a purine precursor. A representative route includes:
Iodination : Introduce iodine at C8 using N-iodosuccinimide (NIS) in DMF at 60°C .
Chlorination : Treat with POCl₃ under reflux to substitute C6 .
Ethylation : React with ethyl bromide and a base (e.g., K₂CO₃) to alkylate N9 .
Intermediate Characterization:
- HPLC : Monitor reaction progress (≥95% purity threshold) .
- NMR : Confirm regiochemistry (e.g., ethyl group integration at δ 1.3–1.5 ppm) .
Q. How is the purity and identity of this compound verified in research settings?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to substituents (e.g., iodine causes deshielding at C8) .
- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 297.51) .
- Elemental Analysis : Validate C, H, N, Cl, and I percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and selectivity in synthesizing this compound?
Methodological Answer: Critical parameters include:
| Parameter | Optimal Condition | Impact | Source |
|---|---|---|---|
| Temperature | 60–80°C (iodination step) | Prevents side reactions (e.g., over-halogenation) | |
| Solvent | DMF or THF | Enhances solubility of intermediates | |
| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | Improves regioselectivity |
Example Optimization:
Lower yields (<50%) occur if ethylation is attempted before iodination due to steric hindrance. Sequential halogenation followed by alkylation improves yields to 70–85% .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Structure-Activity Relationship (SAR) :
- Iodine : Increases steric bulk, reducing off-target binding .
- Ethyl Group : Enhances membrane permeability vs. methyl analogs .
- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates to identify outliers .
Q. How can computational methods predict reactivity and binding interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulate binding to targets (e.g., kinases) using crystallographic data .
- DFT Calculations : Predict reactivity at C2/C4 positions (iodine’s electron-withdrawing effect lowers LUMO energy) .
- MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Example Finding:
The iodine atom forms halogen bonds with kinase active sites (distance: 3.2–3.5 Å), increasing binding affinity by 15–20% compared to non-iodinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
